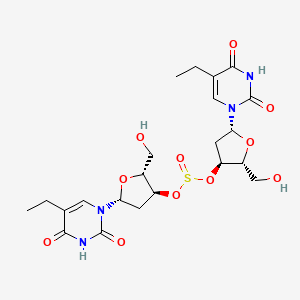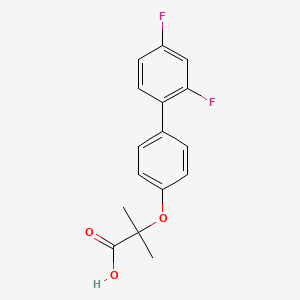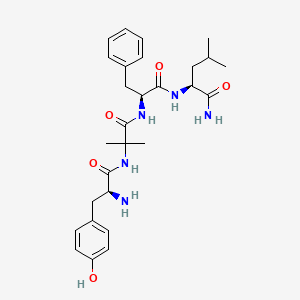
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound It is composed of four amino acids: tyrosine, 2-methylalanine, phenylalanine, and leucine, linked together by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, often under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Tirzepatide: A dual agonist of glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors.
Uniqueness
L-Tyrosyl-2-methylalanyl-L-phenylalanyl-L-leucinamide is unique due to its specific amino acid sequence and potential applications in various fields. Unlike semaglutide and tirzepatide, which are primarily used in medical treatments, this compound is more versatile in research and industrial applications.
Properties
CAS No. |
83934-17-2 |
|---|---|
Molecular Formula |
C28H39N5O5 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H39N5O5/c1-17(2)14-22(24(30)35)31-26(37)23(16-18-8-6-5-7-9-18)32-27(38)28(3,4)33-25(36)21(29)15-19-10-12-20(34)13-11-19/h5-13,17,21-23,34H,14-16,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36)/t21-,22-,23-/m0/s1 |
InChI Key |
ABLRROPGORJCMJ-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


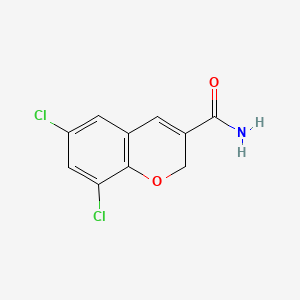
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

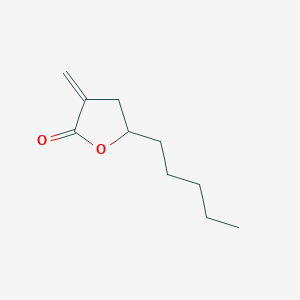
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
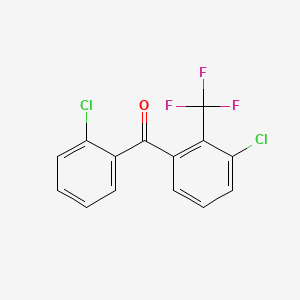
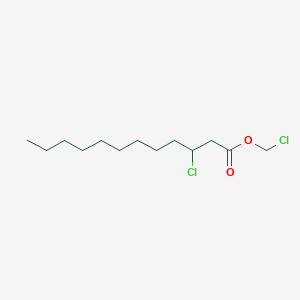
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
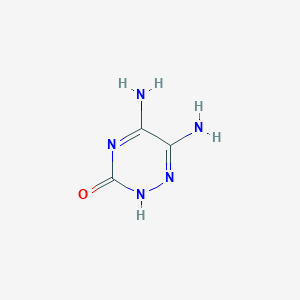
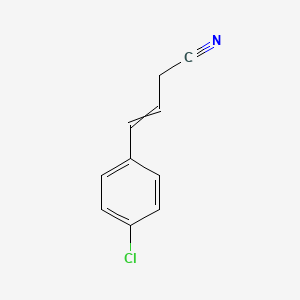
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
